what is endo-BCN-PEG3-NH2 structure
what is endo-BCN-PEG3-NH2 structure
An In-depth Technical Guide to endo-BCN-PEG3-NH2
Introduction
endo-BCN-PEG3-NH2 is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and chemical biology.[1] It is particularly prominent in the development of sophisticated biomolecular constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] This guide provides a detailed examination of its structure, properties, and applications for researchers, scientists, and professionals in drug development.
The molecule's design incorporates three key functional components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that enables rapid and highly specific copper-free click chemistry reactions.[2][4] The "endo" configuration refers to the stereochemistry of the bicyclic ring system. This group reacts with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
PEG3 (Triethylene Glycol Spacer): A three-unit polyethylene glycol chain that acts as a hydrophilic spacer. This spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.
-
NH2 (Primary Amine): A versatile functional group that serves as a nucleophile. It can readily react with various electrophilic groups, such as carboxylic acids, activated NHS esters, and aldehydes, to form stable covalent bonds.
This combination of a bioorthogonal "click" handle, a solubility-enhancing spacer, and a reactive amine makes endo-BCN-PEG3-NH2 a powerful tool for covalently linking two distinct molecules with high efficiency and control.
Core Structure and Properties
The chemical structure of endo-BCN-PEG3-NH2 is defined by its IUPAC name: [(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate.
Quantitative Data Summary
The key physicochemical properties of endo-BCN-PEG3-NH2 are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1883512-27-3 | |
| Molecular Formula | C₁₉H₃₂N₂O₅ | |
| Molecular Weight | 368.47 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to light yellow liquid/solid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C, keep dry and sealed |
Application and Mechanism of Action
The primary utility of endo-BCN-PEG3-NH2 is as a molecular bridge in bioconjugation. Its heterobifunctional nature allows for a sequential and controlled conjugation strategy. It is a key reagent in fields requiring the precise assembly of complex molecular architectures.
PROTAC Synthesis
A significant application is in the synthesis of PROTACs. PROTACs are molecules designed to hijack the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to selectively degrade target proteins. In this context, endo-BCN-PEG3-NH2 serves as the linker connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.
The logical workflow for using this linker is illustrated below.
Caption: General workflow for sequential bioconjugation using endo-BCN-PEG3-NH2.
Experimental Protocols
The following is a generalized protocol for a two-step conjugation reaction involving endo-BCN-PEG3-NH2 and two molecules: Molecule A (containing an NHS ester) and Molecule B (containing an azide). Note: This is a representative protocol. Optimal conditions such as buffer composition, pH, reaction time, and temperature should be determined empirically for each specific application.
Part 1: Conjugation of endo-BCN-PEG3-NH2 to an NHS Ester-activated Molecule (Molecule A)
-
Reagent Preparation:
-
Dissolve the NHS Ester-activated Molecule A in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH range of 7.2-8.0.
-
Prepare a stock solution of endo-BCN-PEG3-NH2 in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the endo-BCN-PEG3-NH2 stock solution to the solution of Molecule A. A 1.5 to 5-fold molar excess of the linker is typically recommended to ensure complete reaction with Molecule A.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted endo-BCN-PEG3-NH2 from the resulting conjugate (BCN-PEG3-Molecule A).
-
Purification can be achieved using techniques appropriate for Molecule A, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Analysis:
-
Confirm the successful conjugation and purity of the BCN-PEG3-Molecule A intermediate using methods like MALDI-TOF mass spectrometry or SDS-PAGE (if Molecule A is a protein).
-
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve the purified BCN-PEG3-Molecule A conjugate in a suitable aqueous buffer.
-
Dissolve the azide-functionalized Molecule B in a compatible buffer.
-
-
Click Chemistry Reaction:
-
Combine the BCN-PEG3-Molecule A and Azide-Molecule B solutions. A slight molar excess (1.2 to 2-fold) of the azide component is often used.
-
The SPAAC reaction is typically fast and can be carried out at room temperature for 2-12 hours. The reaction proceeds efficiently without the need for a copper catalyst.
-
-
Final Purification:
-
Purify the final conjugate (Molecule A-Linker-Molecule B) from any unreacted starting materials using an appropriate chromatographic method (e.g., SEC, reverse-phase HPLC, or affinity chromatography).
-
-
Final Analysis:
-
Characterize the final product to confirm its identity, purity, and integrity using techniques such as LC-MS, HPLC, and functional assays relevant to the specific application.
-
This structured approach, enabled by the unique properties of endo-BCN-PEG3-NH2, provides a reliable method for the construction of complex and functional biomolecular systems.
